molecular formula C15H18N2O4S B2875550 Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate CAS No. 1797917-76-0

Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B2875550
CAS No.: 1797917-76-0
M. Wt: 322.38
InChI Key: JFUJMFQMHCCXBE-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and it also has an ethyl carboxylate functional group. The compound also includes a 3,4-dimethoxyphenylamino group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The compound has a thiazole ring, an ethyl carboxylate group, and a 3,4-dimethoxyphenylamino group . The exact three-dimensional structure would depend on the specific arrangement and orientation of these groups .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on thiazole derivatives, including Ethyl 2-[(3,4-dimethoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate, often focuses on their structural analysis and molecular interactions. For instance, studies have detailed the crystal structures and hydrogen bonding patterns of related thiazole compounds, providing insights into their molecular associations and potential applications in designing novel materials or drugs with specific interaction capabilities (Lynch & Mcclenaghan, 2004).

Synthetic Methods and Modifications

Significant efforts have been dedicated to developing synthetic methods for thiazole derivatives and exploring their modifications for potential therapeutic or industrial applications. For example, research on the synthesis and characterisation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrates the versatility of thiazole derivatives in generating a range of compounds with varying properties for antimicrobial evaluation and docking studies (Spoorthy et al., 2021).

Antimicrobial and Antitumor Activity

The antimicrobial and antitumor activities of thiazole derivatives are a significant area of research, underscoring their potential in medicinal chemistry. Studies on the synthesis and antimicrobial evaluation of new thiazolo[4,5-d] pyrimidines starting from ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazole-5-carboxylate highlight the compound's efficacy against various microorganisms, suggesting its utility in developing new antimicrobial agents (Balkan et al., 2001). Similarly, research on ethyl 2-substituted-aminothiazole-4-carboxylate analogs has shown promising antitumor activity, indicating the potential of these derivatives in cancer therapy (El-Subbagh et al., 1999).

Corrosion Inhibition

Beyond biomedical applications, thiazole derivatives like this compound have been studied for their corrosion inhibition properties. Research demonstrates that such compounds can effectively prevent the corrosion of alloys in acidic media, making them valuable in materials science and engineering for protecting metal surfaces (Raviprabha & Bhat, 2019).

Safety and Hazards

The safety data sheet for a related compound, Ethyl 2-amino-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

ethyl 2-(3,4-dimethoxyanilino)-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-5-21-14(18)13-9(2)16-15(22-13)17-10-6-7-11(19-3)12(8-10)20-4/h6-8H,5H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUJMFQMHCCXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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